molecular formula C20H18N2O2 B12903534 N-(4-Benzyl-2-styryloxazol-5-yl)acetamide

N-(4-Benzyl-2-styryloxazol-5-yl)acetamide

Cat. No.: B12903534
M. Wt: 318.4 g/mol
InChI Key: RFQVTLZFURUPPH-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Benzyl-2-styryloxazol-5-yl)acetamide is a chemical compound with the molecular formula C20H18N2O2 It is known for its unique structure, which includes a benzyl group, a styryl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzyl-2-styryloxazol-5-yl)acetamide typically involves the reaction of 4-benzyl-2-styryloxazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Benzyl-2-styryloxazole} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzyl-2-styryloxazol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The benzyl and styryl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted benzyl or styryl derivatives.

Scientific Research Applications

N-(4-Benzyl-2-styryloxazol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Benzyl-2-styryloxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.

    N-(4-(3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-3,4-dimethoxyphenyl)acetamide: Investigated for its anticancer properties.

Uniqueness

N-(4-Benzyl-2-styryloxazol-5-yl)acetamide stands out due to its unique combination of benzyl, styryl, and oxazole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

N-[4-benzyl-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]acetamide

InChI

InChI=1S/C20H18N2O2/c1-15(23)21-20-18(14-17-10-6-3-7-11-17)22-19(24-20)13-12-16-8-4-2-5-9-16/h2-13H,14H2,1H3,(H,21,23)/b13-12+

InChI Key

RFQVTLZFURUPPH-OUKQBFOZSA-N

Isomeric SMILES

CC(=O)NC1=C(N=C(O1)/C=C/C2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=C(N=C(O1)C=CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.